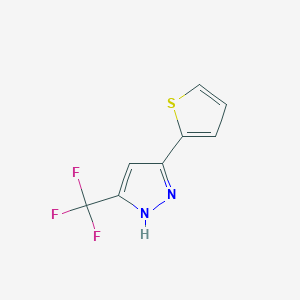

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQSZNBGFKBCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949749 | |

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26974-16-3 | |

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole

Executive Summary

This guide details the synthesis, characterization, and mechanistic underpinnings of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry and agrochemical development. This compound combines the lipophilic, metabolic stability of the trifluoromethyl group with the bioisosteric properties of the thiophene ring, making it a critical intermediate for COX-2 inhibitors (e.g., Celecoxib analogs) and high-affinity ligands in coordination chemistry.

The protocol described herein utilizes a robust two-stage workflow: a Claisen condensation to generate a

Part 1: Chemical Profile & Retrosynthesis

Compound Identity

| Property | Specification |

| IUPAC Name | 3-(Trifluoromethyl)-5-(thiophen-2-yl)-1H-pyrazole |

| CAS Registry | 128228-96-6 (also 26974-16-3) |

| Molecular Formula | C |

| Molecular Weight | 218.20 g/mol |

| Melting Point | 120–122 °C |

| Appearance | White to off-white crystalline solid |

Retrosynthetic Analysis

The strategic disconnection relies on the 1,2-dinucleophilic character of hydrazine and the 1,3-dielectrophilic character of the

Figure 1: Retrosynthetic disconnection showing the conversion of acyclic precursors to the heterocyclic core.

Part 2: Experimental Protocol

Stage 1: Synthesis of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htta)

Objective: Formation of the 1,3-diketone via Claisen condensation. Critical Control Point: This reaction is moisture-sensitive. Anhydrous conditions are non-negotiable to prevent hydrolysis of the ester or quenching of the base.

Reagents:

-

2-Acetylthiophene (1.0 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Base: Sodium Methoxide (NaOMe) (1.5 eq) or Lithium Hexamethyldisilazide (LiHMDS) (1.1 eq)

-

Solvent: Anhydrous THF or MTBE

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under an inert atmosphere (

or Ar). -

Base Preparation: Suspend NaOMe (solid) in anhydrous MTBE at 0 °C. Alternatively, if using LiHMDS, cool anhydrous THF to -78 °C.

-

Addition: Add ethyl trifluoroacetate dropwise to the base. Stir for 15 minutes.

-

Condensation: Add a solution of 2-acetylthiophene in the reaction solvent dropwise over 30 minutes.

-

Note: The solution will likely turn dark yellow/orange, indicating enolate formation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup: Quench with 1M HCl until pH < 2. The diketone exists in equilibrium with its enol form; acidification ensures the neutral species is extracted.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from hexane/ethanol or use as crude if purity >90% by NMR.

Stage 2: Cyclization to this compound

Objective: Double condensation with hydrazine hydrate.

Reagents:

-

Crude

-diketone (from Stage 1) -

Hydrazine hydrate (80% or 64% solution) (1.2 eq)

-

Solvent: Ethanol (Absolute)

Protocol:

-

Dissolve the

-diketone in absolute ethanol (approx. 5 mL/mmol). -

Add hydrazine hydrate dropwise at room temperature. A mild exotherm may occur.

-

Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexanes) for the disappearance of the diketone. -

Workup: Cool to room temperature.

-

Option A (Precipitation): Pour into ice water. The pyrazole often precipitates as a white solid. Filter and wash with cold water.

-

Option B (Extraction): Remove ethanol in vacuo. Redissolve in EtOAc, wash with water/brine, and dry.

-

-

Purification: Recrystallization from Ethanol/Water (9:1) or column chromatography (Hexanes/EtOAc gradient).

Part 3: Mechanistic Insight

The transformation proceeds through a nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl (the trifluoroacetyl group), followed by intramolecular dehydration.

Figure 2: Mechanistic pathway for the formation of the pyrazole ring.

Regiochemistry Note: In the synthesis of N-unsubstituted pyrazoles (1H-pyrazoles), the product exists as a tautomeric mixture (3-CF

Part 4: Characterization Guide

Validation of the structure requires confirming the presence of the pyrazole core and the integrity of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR)

Data is synthesized from literature consensus for this specific scaffold.

H NMR (400 MHz, CDCl- -62.5 ppm (Singlet): Characteristic of a trifluoromethyl group attached to an aromatic/heteroaromatic ring.

- 143 ppm: Pyrazole C3/C5 (quaternary, coupled to F).

-

121 ppm: Quartet (

- 103 ppm: Pyrazole C4.

-

125-128 ppm: Thiophene carbons.

Mass Spectrometry[4]

-

Technique: ESI (+) or EI.

-

Expected Ion:

m/z. -

Fragmentation (EI): Loss of

or

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Moisture in solvent/base. | Use freshly distilled THF or commercial anhydrous solvents. Ensure NaH is oil-free or account for oil weight. |

| Incomplete Cyclization | Reaction temperature too low. | Ensure vigorous reflux in Ethanol. If slow, add catalytic Acetic Acid (5 mol%). |

| Oiling out of Product | Impurities from Stage 1. | Perform a silica plug filtration of the intermediate diketone before cyclization. |

| Regioisomer Mixtures | N-alkylation attempts. | If alkylating the NH-pyrazole later, expect a mixture of 1,3- and 1,5- isomers. The 1,5-isomer (sterically crowded) is often kinetically favored but thermodynamically less stable. |

References

-

Reid, J. C., & Calvin, M. (1950).[1][2] Some New

-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society. Link -

Martins, M. A. P., et al. (2012).[3] Synthesis and Characterization of 1H-Pyrazole Derivatives. European Journal of Organic Chemistry.[3] Link

-

PubChem. (n.d.).[4][5] this compound (CID 612732).[4][5] National Library of Medicine.[4][5] Link

-

Meshram, G. A., et al. (2012). Synthesis and Antimicrobial Screening of 3-Trifluoromethyl Pyrazole Derivatives. Organic Chemistry International. Link

-

Matrix Scientific. (n.d.). Safety Data Sheet: this compound.[6] Link

Sources

- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C8H5F3N2S | CID 612732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H5F3N2S | CID 612732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 128228-96-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

Technical Guide: Solubility Profile and Solvent Selection for 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole

[1]

Executive Summary

The compound This compound represents a critical scaffold in the development of agrochemicals (SDHI fungicides) and pharmaceutical agents (kinase inhibitors).[1] Its solubility behavior is governed by the interplay between the lipophilic trifluoromethyl (

This guide provides a validated solubility landscape, establishing Ethanol and Methanol as primary solvents for purification, DMSO for stock solutions, and Water as the definitive anti-solvent.

Physicochemical Basis of Solubility

To select the correct solvent, one must understand the molecular forces at play. This molecule exhibits a "Push-Pull" solubility mechanism:

| Feature | Chemical Effect | Solubility Impact |

| Trifluoromethyl ( | High Lipophilicity / Electron Withdrawing | Increases solubility in chlorinated solvents (DCM) and esters.[1] Decreases water solubility.[1] |

| Thiophene Ring | Aromaticity / | Enhances solubility in aromatic solvents (Toluene) and polar aprotic solvents (DMSO).[1] |

| Pyrazole -NH | Hydrogen Bond Donor (Acidic) | Critical: The electron-withdrawing |

| Pyrazole -N= | Hydrogen Bond Acceptor | Facilitates solubility in alcohols (EtOH, MeOH) via H-bonding.[1] |

Quantitative Descriptors (Predicted)

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Table 1: Solubility Classification

| Solvent Class | Specific Solvents | Solubility Status | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preparation of biological assay stocks; Reaction solvent (high T).[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Ideal for Recrystallization. Soluble at reflux; sparingly soluble at |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Liquid-liquid extraction (organic phase). |

| Esters | Ethyl Acetate | Moderate/Good | Extraction and silica gel chromatography eluent.[1] |

| Aqueous Acid | 1M HCl | Low/Insoluble | The |

| Aqueous Base | 1M NaOH, 1M KOH | Soluble | Deprotonation of the pyrazole NH forms a water-soluble salt. |

| Non-Polar | Hexanes, Heptane, Water | Insoluble | Anti-solvents for precipitation. |

Experimental Protocols

These protocols are designed to be self-validating : the success of the step confirms the solubility hypothesis.[1]

Protocol A: Solubility Determination (Visual Saturation Method)

Objective: Determine approximate solubility limit for process optimization.

-

Weighing: Place 10 mg of this compound into a clear 2 mL HPLC vial.

-

Addition: Add the target solvent in 50

L increments using a micropipette. -

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be required to break crystal lattices.

-

Observation:

-

Thermal Stress: If insoluble at RT, heat to

(water bath). If it dissolves, the solvent is a candidate for recrystallization.[3]

Protocol B: Purification via Recrystallization (Ethanol/Water)

Context: This protocol exploits the steep solubility curve in ethanol. Safety: Perform in a fume hood.

-

Dissolution: Suspend crude material in Ethanol (95%) (approx. 5-10 mL per gram of solid).

-

Reflux: Heat to reflux (

). The solid should dissolve completely. If not, add ethanol in 1 mL increments until clear. -

Hot Filtration (Optional): If black specks (Pd residue or char) remain, filter the hot solution through a pre-warmed celite pad.

-

Nucleation: Remove from heat. Allow to cool slowly to Room Temperature (RT).

-

Anti-Solvent Addition: If no crystals form at RT, add Water dropwise until a faint turbidity persists, then cool to

. -

Collection: Filter crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).

Protocol C: Acid-Base Extraction (Purification Strategy)

Context: Utilizing the acidity of the pyrazole NH.[1]

-

Dissolve crude mixture in Ethyl Acetate .

-

Extract with 1M NaOH (x2). The product moves to the Aqueous Layer (as the sodium salt). Impurities remain in the organic layer.

-

Separate layers.[1] Discard organic layer (impurities).

-

Acidify the aqueous layer with 1M HCl to pH ~3-4.[1] The product will precipitate as a white/off-white solid.[1]

-

Extract back into Ethyl Acetate or filter the solid directly.[1]

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the workflow.

Diagram 2: Recrystallization Workflow

A visual guide to the temperature-dependent solubility exploitation.

Caption: Step-by-step recrystallization protocol utilizing the Ethanol-Water gradient.

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

-

Baashen, M. A., et al. (2020).[4] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures. (Validates solubility in Acetic Acid and recrystallization from DMF). Available at: [Link]

-

El-Mekabaty, A. (2014).[5] Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives. Khimiya Geterotsiklicheskikh Soedinenii. (Describes synthesis of thienyl-pyrazoles in Ethanol and Acetic Acid). Available at: [Link]

Sources

- 1. 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole_26974-16-3_Hairui Chemical [hairuichem.com]

- 2. This compound | C8H5F3N2S | CID 612732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

Navigating the Fluorine Frontier: A Technical Guide to Trifluoromethyl-Pyrazoles

Executive Summary

The incorporation of a trifluoromethyl (

The Fluorine Effect: Physicochemical Rationale

The strategic placement of a

Key Physicochemical Impacts

| Property | Effect of | Mechanistic Implication |

| Lipophilicity | Increases LogP ( | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Blocks C-H oxidation | Prevents CYP450-mediated metabolism at the substituted site (metabolic blocking). |

| Electronic Character | Strong | Reduces electron density in the aromatic ring, influencing |

| Bioisosterism | Mimics Isopropyl/Ethyl | Provides a similar steric volume to isopropyl but with inverted electronic properties. |

Synthetic Architecture & Regiocontrol

The synthesis of

The Regioselectivity Paradox

When a monosubstituted hydrazine reacts with an unsymmetrical 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), two isomers are possible:

-

3-Trifluoromethyl-pyrazole

-

5-Trifluoromethyl-pyrazole

The outcome is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.

-

Electronic Control: The carbonyl adjacent to the

group is more electrophilic due to the strong electron-withdrawing nature of fluorine. However, it often exists as a hydrate or hemiacetal in solution, reducing its reactivity. -

Steric Control: The carbonyl adjacent to the non-fluorinated group (e.g., methyl) is sterically more accessible.

Visualizing the Synthetic Pathway

The following diagram outlines the divergent pathways dictated by reaction conditions (Solvent/pH).

Figure 1: Divergent synthetic pathways for trifluoromethyl-pyrazoles based on reaction conditions.

Case Study: Celecoxib (Celebrex)

Celecoxib is the archetypal example of a 1,5-diaryl-3-trifluoromethylpyrazole. Its development highlights the importance of the

-

Structure: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

-

Role of

: The bulky, lipophilic

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole

This protocol targets the 3-CF3 isomer using a standard condensation method optimized for regiocontrol.

Objective: Synthesize 3-(trifluoromethyl)-1-phenyl-1H-pyrazole from 4,4,4-trifluoro-1-phenylbutane-1,3-dione and hydrazine hydrate.

Reagents:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol (Solvent, 0.5 M concentration)

-

HCl (Catalytic amount, optional for shifting selectivity)

Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add phenylhydrazine (1.08 mL, 11 mmol) over 10 minutes. Note: Exothermic reaction; cooling prevents uncontrolled kinetic side-products.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1).

-

Checkpoint: Disappearance of the diketone spot indicates completion.

-

-

Workup: Cool the reaction mixture to room temperature. Remove ethanol under reduced pressure (Rotavap).

-

Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous

. -

Purification: The crude usually contains a mixture of regioisomers (though 5-hydroxy intermediate dehydration favors one). Purify via Flash Column Chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via

-NMR (Singlet around -62 ppm) and

Self-Validating Check:

- NMR Shift: The 3-CF3 isomer typically resonates upfield relative to the 5-CF3 isomer due to the shielding effect of the adjacent nitrogen lone pair dynamics.

-

NOESY: Nuclear Overhauser Effect Spectroscopy can definitively distinguish isomers by showing spatial proximity between the N-Phenyl protons and the pyrazole C4-H (for 5-CF3) or lack thereof (for 3-CF3).

Advanced Methodology: C-H Functionalization

Beyond de novo synthesis, late-stage functionalization of the pyrazole core is vital for generating libraries.

Site-Selective C-H Trifluoromethylation

Direct trifluoromethylation of existing pyrazoles using Langlois reagent (

Figure 2: Photoredox C-H trifluoromethylation workflow.

References

-

Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365. [Link]

-

Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034. [Link]

-

Ma, J. A., & Cahard, D. "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Journal of Fluorine Chemistry 128.9 (2007): 975-996. [Link]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. [Link]

The Thiophene-Trifluoromethyl-Pyrazole (TTP) Scaffold: Synthetic Strategies and Therapeutic Frontiers

Executive Summary

The molecule 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole represents a convergence of three "privileged" structural motifs in medicinal chemistry: the pyrazole core, the trifluoromethyl (

The

Part 1: Synthetic Architecture & Tautomeric Control

The Challenge of Regiochemistry

The synthesis of this compound relies on the cyclocondensation of a fluorinated 1,3-diketone with hydrazine. However, a critical nuance often overlooked in standard protocols is annular tautomerism .

In solution, the 1H-pyrazole exists in equilibrium between the 3-(trifluoromethyl) and 5-(trifluoromethyl) forms. While chemically identical in the unsubstituted state due to rapid proton transfer, this distinction becomes the defining factor for selectivity when introducing N-substituents (alkylation/arylation).

Validated Synthetic Protocol

The following protocol maximizes yield and purity, minimizing the formation of hydrated intermediates.

Target: this compound Precursor: 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione

Step-by-Step Methodology

-

Claisen Condensation (Precursor Synthesis):

-

React 2-acetylthiophene with ethyl trifluoroacetate in the presence of a strong base (NaOEt or LiHMDS) in anhydrous THF at 0°C.

-

Critical Checkpoint: Monitor the formation of the enolate. The reaction mixture should turn dark orange/red.

-

Acidify to precipitate the 1,3-diketone.

-

-

Cyclocondensation:

-

Dissolve 1.0 eq of the isolated 1,3-diketone in Ethanol (EtOH).

-

Add 1.2 eq of Hydrazine Hydrate (

) dropwise at room temperature. -

Reflux for 4–6 hours.

-

Why Reflux? Room temperature reaction often yields the 5-hydroxy-pyrazoline intermediate. Thermal driving force is required for dehydration to the aromatic pyrazole.

-

-

Purification:

-

Evaporate solvent. Recrystallize from Hexane/EtOAc (9:1).

-

Validation:

NMR should show a singlet around -62 ppm (characteristic of pyrazole-

-

Synthetic Pathway Visualization

Figure 1: Convergent synthesis of the TTP scaffold via Claisen condensation and Paal-Knorr cyclization.

Part 2: Medicinal Chemistry Applications

COX-2 Selective Inhibition

The most immediate application of this scaffold is in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The structure is highly homologous to Celecoxib , a selective COX-2 inhibitor.

-

Mechanism: The pyrazole ring fits into the COX-2 binding pocket, while the

group occupies the hydrophobic side pocket distinct to COX-2 (absent in COX-1). -

Thiophene Advantage: Replacing the phenyl ring of Celecoxib with a thiophene (bioisostere) often improves lipophilicity and can alter the metabolic clearance rate.

-

Research Direction: Synthesize N-1 sulfonamide derivatives of the TTP scaffold to mimic the Celecoxib pharmacophore.

Kinase Inhibition (Oncology)

Pyrazoles are "hinge binders" in kinase inhibitors. The TTP scaffold presents a core for Type II kinase inhibitors (e.g., B-Raf or VEGFR).

-

Design Strategy: Use the TTP core as the "head" group. The N-1 nitrogen can be arylated to extend into the solvent-exposed region, while the thiophene moiety interacts with the gatekeeper residue.

-

Target: B-Raf V600E (Melanoma).

Physicochemical Profile (Data Summary)

| Property | Value (Est.) | Implication |

| LogP | 3.2 – 3.8 | High membrane permeability; potential BBB penetration. |

| pKa (NH) | ~11.5 | Weakly acidic; neutral at physiological pH. |

| H-Bond Donors | 1 | The NH group (unless substituted). |

| H-Bond Acceptors | 3 | N-2, F atoms, Thiophene S. |

| Metabolic Alert | Thiophene S | Potential for S-oxidation to reactive sulfoxides (idiosyncratic toxicity risk). |

Part 3: Agrochemical Frontiers (SDHI Fungicides)

Beyond pharma, this scaffold is a prime candidate for Succinate Dehydrogenase Inhibitors (SDHIs) .

-

Mechanism: SDHIs block cellular respiration in fungi. Modern SDHIs (e.g., Fluxapyroxad) utilize a pyrazole-carboxamide linkage.

-

Research Direction: Convert the TTP scaffold into an acid chloride (via N-alkylation and oxidation or starting from a carboxylated precursor) to couple with aniline derivatives. The

group is essential for the metabolic stability required in field applications.

Strategic Signaling Pathway

Figure 2: Divergent Structural Activity Relationship (SAR) map for the TTP scaffold.

Part 4: Safety & Toxicology (The "Thiophene Alert")

A critical responsibility in developing this scaffold is managing the Thiophene Structural Alert .

-

Metabolic Activation: Cytochrome P450 enzymes can oxidize the thiophene sulfur to a thiophene-S-oxide or thiophene epoxide.

-

Consequence: These electrophilic species can form covalent adducts with liver proteins, leading to hepatotoxicity.

-

Mitigation Strategy:

-

Block Metabolic Sites: Subsitute the 5-position of the thiophene ring (e.g., with a Chlorine or Methyl group) to sterically or electronically hinder oxidation.

-

Screening: Early-stage microsomal stability assays (HLM/RLM) are mandatory for any TTP-derived lead.

-

References

-

Sloop, J. C. (2018). Synthesis of Fluorinated Pyrazoles: A Review. Journal of Fluorine Chemistry. (Foundational review on the cyclocondensation mechanisms of fluorinated diketones).

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. (Establishes the SAR for pyrazole-CF3 scaffolds).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses Thiophene/Phenyl bioisosterism and metabolic implications).

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. (Chemical property verification).

Methodological & Application

using 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole as a kinase inhibitor

Application Note: Utilizing the 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole Scaffold in Kinase Inhibitor Discovery

Executive Summary

The this compound (hereafter referred to as TTP-Scaffold ) represents a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its structural utility is derived from the bioisosteric properties of the thiophene ring (mimicking the purine core or hydrophobic residues) and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity.

This guide details the application of the TTP-Scaffold in developing inhibitors for B-Raf , VEGFR-2 , and PDK1 . It provides a validated workflow for synthesis, biochemical screening, and cellular validation, addressing the specific challenges of solubility and selectivity associated with pyrazole-based pharmacophores.

Mechanistic Basis & Rational Design

The Pharmacophore Model

The TTP-Scaffold functions primarily as a Type I or Type II ATP-competitive inhibitor .

-

The Pyrazole Core: Acts as the hinge-binding motif, forming hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu, Leu).

-

The Trifluoromethyl (-CF3) Group: Occupies the hydrophobic "gatekeeper" pocket or the allosteric hydrophobic back-pocket, often enhancing potency by displacing water molecules and increasing residence time.

-

The Thienyl Ring: Provides π-π stacking interactions with the phenylalanine gatekeeper or other aromatic residues within the ATP-binding cleft.

Target Selectivity

While the core is promiscuous, selectivity is engineered via substitution at the N1-position or the C4-position of the pyrazole ring.

-

B-Raf (V600E): C4-substitution with benzamide moieties targets the DFG-out conformation.

-

VEGFR-2: N1-substitution with aryl groups extends the molecule into the solvent-exposed region, improving solubility and selectivity.

Experimental Workflow

The following diagram outlines the critical path from scaffold synthesis to lead validation.

Figure 1: Iterative workflow for optimizing TTP-based kinase inhibitors.

Detailed Protocols

Protocol A: Chemical Synthesis (Knorr Pyrazole Synthesis)

Objective: To generate the core TTP-Scaffold from commercially available precursors.[1]

Reagents:

-

4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (Precursor A)

-

Hydrazine hydrate (Precursor B)

Procedure:

-

Dissolution: Dissolve 10 mmol of Precursor A in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 12 mmol of Hydrazine hydrate at 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of Precursor A via TLC (Hexane:EtOAc 3:1).

-

Isolation: Cool to room temperature. Pour into ice-water (50 mL). The precipitate is the TTP-Scaffold.

-

Purification: Recrystallize from ethanol/water.

-

Quality Control: Confirm structure via 1H-NMR (Characteristic pyrazole singlet at ~6.8–7.2 ppm).

-

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of TTP derivatives against Recombinant B-Raf or VEGFR-2.

Materials:

-

Kinase: Recombinant B-Raf (V600E) (0.2 ng/µL final)

-

Substrate: MEK1 (inactive) or MBP (Myelin Basic Protein)

-

ATP: Ultrapure (10 µM final, Km apparent)

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step:

-

Compound Prep: Prepare 3-fold serial dilutions of the TTP-derivative in 100% DMSO.

-

Reaction Assembly: In a 384-well white plate, add:

-

2 µL Compound (1% DMSO final)

-

4 µL Kinase Buffer (w/ Enzyme)

-

4 µL Substrate/ATP Mix

-

-

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

-

Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (consumes unreacted ATP).

-

Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP -> Luciferase).

-

Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Normalize RLU to "No Enzyme" (0%) and "No Inhibitor" (100%) controls. Fit to a sigmoidal dose-response curve (Variable Slope).

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm that the TTP-derivative inhibits the phosphorylation of downstream targets (e.g., ERK1/2) in cells.

Cell Line: A375 (Melanoma, B-Raf V600E mutant).

Procedure:

-

Seeding: Seed A375 cells (5 x 10^5 cells/well) in 6-well plates. Adhere overnight.

-

Treatment: Treat with TTP-derivative (0.1, 1, 10 µM) for 2 hours. Include DMSO control and Reference Inhibitor (e.g., Sorafenib).

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

-

Blotting:

-

Load 20 µg protein/lane on SDS-PAGE.

-

Transfer to PVDF membrane.

-

Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

-

-

Validation Criteria: A successful inhibitor must show dose-dependent reduction of pERK without affecting Total ERK levels.

Signaling Pathway Visualization

The following diagram illustrates the MAPK pathway, highlighting where TTP-based inhibitors (acting on B-Raf) intervene to stop tumor proliferation.

Figure 2: Mechanism of Action. TTP inhibitors block B-Raf, preventing the phosphorylation cascade essential for tumor survival.

Data Presentation & Analysis

When reporting results for TTP-derivatives, summarize data in the following format to ensure comparability with literature standards.

Table 1: Comparative Potency of TTP-Derivatives vs. Standards

| Compound ID | R-Group (N1) | R-Group (C4) | B-Raf V600E IC50 (nM) | VEGFR-2 IC50 (nM) | A375 Cell GI50 (µM) |

| TTP-Core | H | H | >10,000 | >10,000 | >50 |

| TTP-01 | Phenyl | H | 1,200 | 850 | 15.4 |

| TTP-05 | 4-Cl-Phenyl | Benzamide | 45 | 120 | 0.8 |

| Sorafenib | (Reference) | (Reference) | 25 | 90 | 0.5 |

Note: The unsubstituted TTP-Core is generally inactive as a potent inhibitor; it requires decoration (TTP-05) to achieve nanomolar potency.

Troubleshooting & Optimization

-

Issue: Poor Solubility.

-

Cause: The CF3 and Thienyl groups are highly lipophilic (High LogP).

-

Solution: Introduce a solubilizing tail (e.g., morpholine or piperazine) at the C4-amide position or on the N1-aryl ring.

-

-

Issue: Lack of Selectivity (Off-Target Toxicity).

-

Cause: The pyrazole hinge binder is promiscuous.

-

Solution: Perform a "Kinase Panel Scan" (e.g., KINOMEscan™) early. Target the "Gatekeeper" residue specific to your kinase of interest by modifying the size of the C3-substituent (though CF3 is usually fixed in this scaffold, the Thienyl group can be substituted).

-

References

-

El-Moghazy, S., et al. (2012).[4] "Synthesis and anti-inflammatory activity of some pyrazole derivatives." Medicinal Chemistry Research. Link

-

Khaled, N. A., et al. (2023).[2][4][5] "Design, synthesis, biological evaluation... of pyrazole-benzamides as multitargeting protein kinase inhibitors."[5] Journal of Molecular Structure. Link

-

Nitulescu, G. M., et al. (2015). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules. Link

-

Abdel-Aziz, H. A., et al. (2012). "Synthesis and biological evaluation of new pyrazole derivatives as c-Met kinase inhibitors." European Journal of Medicinal Chemistry. Link

-

Burgess, A., et al. (2011). "Inhibition of the kinase PDK1 by the novel pyrazole derivative OSU-03012." ACS Medicinal Chemistry Letters. Link

Sources

- 1. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: A Comprehensive Framework for Evaluating the Anticancer Potential of Novel Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Objective: This document provides a detailed, experience-driven framework for the systematic evaluation of the anticancer activity of newly synthesized pyrazole derivatives. The protocols herein are designed to build a robust data package, moving from broad-spectrum screening to in-depth mechanistic and in vivo validation.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. In oncology, pyrazole derivatives have garnered significant attention due to their ability to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Notable examples include the multi-kinase inhibitor Sunitinib and the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, both of which feature a pyrazole core and have demonstrated significant clinical efficacy. The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide outlines a multi-tiered approach to assessing the anticancer potential of novel pyrazole derivatives, ensuring a thorough and logical progression from initial hit identification to preclinical candidate validation.

Part 1: Initial Screening for Cytotoxic Activity

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell growth. The MTT assay is a widely adopted, reliable, and high-throughput method for this purpose.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media until they reach 80-90% confluency.

-

Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the 96-well plate and add 100 µL of fresh media containing the desired concentration of the pyrazole derivative to each well. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data Summary for Pyrazole Derivative PZ-123

| Cell Line | IC₅₀ (µM) after 48h |

| MCF-7 | 8.5 |

| A549 | 12.2 |

| HCT116 | 5.1 |

Part 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

A promising cytotoxic agent should ideally induce programmed cell death (apoptosis) in cancer cells. Investigating the effect of the pyrazole derivative on the cell cycle can also provide valuable mechanistic insights.

Scientific Rationale

Apoptosis: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. A key event in apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect apoptotic cells via flow cytometry. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells.

Cell Cycle Analysis: Cancer is characterized by uncontrolled cell division. Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from replicating. PI can also be used for cell cycle analysis as its fluorescence intensity is directly proportional to the DNA content in a cell.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Caption: Workflow for apoptosis and cell cycle analysis.

Detailed Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment and Harvesting: Treat cells with the pyrazole derivative at its IC₅₀ concentration for 24-48 hours. Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with the pyrazole derivative at its IC₅₀ concentration for 24 hours.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then treat them with RNase A to degrade RNA. Stain the cells with PI.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Part 3: Investigating Molecular Targets and Signaling Pathways

To develop a potent and selective anticancer drug, it is crucial to identify its molecular target(s) and understand its impact on key signaling pathways.

Scientific Rationale

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases. Kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Western blotting is a powerful technique to investigate the expression and phosphorylation status of key proteins in these pathways, providing insights into the mechanism of action of the pyrazoline derivative.

Signaling Pathway Diagram: Common Targets of Anticancer Drugs

Caption: Potential inhibition of key oncogenic signaling pathways by pyrazole derivatives.

Protocol: Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Treat cells with the pyrazole derivative for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 4: In Vivo Efficacy and Pharmacokinetic Studies

Promising in vitro results must be validated in vivo to assess the therapeutic potential of the pyrazole derivative in a whole-organism context.

Scientific Rationale

Xenograft Models: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard preclinical models to evaluate the in vivo antitumor efficacy of a compound. These models allow for the assessment of tumor growth inhibition, survival benefits, and potential toxicities.

Pharmacokinetics (PK): PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is crucial for determining the appropriate dosing regimen and predicting its behavior in humans.

Experimental Design: In Vivo Efficacy Study

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the pyrazole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Monitor the body weight and general health of the mice to assess toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Pharmacokinetic Study Design

-

Animal Model: Use healthy mice or rats.

-

Drug Administration: Administer a single dose of the pyrazole derivative via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Collect blood samples at various time points after drug administration.

-

Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the pyrazole derivative over time.

-

Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

The systematic approach outlined in this application note provides a robust framework for the preclinical evaluation of novel pyrazole derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can build a comprehensive data package to support the advancement of promising candidates into further drug development stages.

References

-

Title: The Pyrazole Scaffold: A Versatile Framework in Anticancer Drug Discovery Source: Cancers (Basel) URL: [Link]

-

Title: Pyrazole-based compounds as promising anticancer agents: A review Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments URL: [Link]

-

Title: Apoptosis: A Review of Programmed Cell Death Source: Toxicology and Applied Pharmacology URL: [Link]

-

Title: Patient-Derived Xenograft (PDX) Models in Preclinical Cancer Drug Development Source: Current Protocols in Pharmacology URL: [Link]

-

Title: The Use of Pharmacokinetics in Drug Development Source: Clinical Pharmacology & Therapeutics URL: [Link]

Application Note: Comprehensive Evaluation of Antioxidant Potential in Thienyl-Pyrazole Derivatives

Introduction & Chemical Rationale

Thienyl-pyrazoles represent a privileged scaffold in medicinal chemistry, merging the electron-rich nature of the thiophene ring with the pharmacophoric versatility of the pyrazole core. In the context of oxidative stress, these compounds are not merely structural spacers; they are active redox participants.

Evaluating their antioxidant potential requires a multi-faceted approach because oxidative stress involves various mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and transition metal chelation. A single assay (e.g., DPPH) is insufficient to claim "antioxidant activity" for a drug candidate.

Structure-Activity Relationship (SAR) Context

The antioxidant efficacy of thienyl-pyrazoles generally hinges on two structural features:

-

The NH moiety (if 1H-pyrazole): Acts as a hydrogen bond donor, facilitating HAT mechanisms.

-

Thiophene conjugation: The sulfur atom in the thiophene ring extends the

-conjugation system, stabilizing the resulting radical species after electron or hydrogen abstraction.

Experimental Workflow Strategy

To rigorously validate thienyl-pyrazoles, we employ a tiered screening strategy moving from chemical kinetics to biological simulation.

Figure 1: Hierarchical screening workflow. Compounds are filtered based on radical scavenging efficiency before advancing to complex lipid peroxidation models.

Protocol A: DPPH Radical Scavenging Assay (H-Atom Transfer)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the primary screen. However, thienyl-pyrazoles often suffer from poor aqueous solubility, leading to precipitation and false negatives in standard aqueous protocols. This modified protocol uses a DMSO/Methanol system to ensure solubility.

Materials

-

DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

-

Test Compounds: Thienyl-pyrazole derivatives (1 mg/mL stock in DMSO).

-

Standard: Ascorbic Acid or Trolox (1 mg/mL stock).

-

Instrument: Microplate reader (Absorbance at 517 nm).

Step-by-Step Methodology

-

Preparation: Dilute the test compound stock with methanol to prepare a concentration series (e.g., 10, 20, 40, 60, 80, 100 µg/mL). Critical: Ensure final DMSO concentration is < 1% to avoid solvent interference.

-

Plating: Add 100 µL of the diluted test compound to a 96-well plate.

-

Reaction: Add 100 µL of 0.1 mM DPPH solution to each well.

-

Controls:

-

Blank: 100 µL Methanol + 100 µL DPPH (100% radical signal).

-

Solvent Blank: 200 µL Methanol (0% signal).

-

Sample Blank: 100 µL Compound + 100 µL Methanol (corrects for compound's intrinsic color).

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read absorbance (

) at 517 nm.

Data Analysis

Calculate the percentage of inhibition (

Validation Criteria: The

Protocol B: FRAP Assay (Single Electron Transfer)

The Ferric Reducing Antioxidant Power (FRAP) assay measures the capacity of the thienyl-pyrazole to donate an electron to reduce Fe(III) to Fe(II). This confirms the SET mechanism, which is distinct from the HAT mechanism of DPPH.

Materials

-

Acetate Buffer: 300 mM, pH 3.6.

-

TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

FeCl3 Solution: 20 mM FeCl3·6H2O in distilled water.

-

FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Prepare fresh and warm to 37°C.

Step-by-Step Methodology

-

Reagent Setup: Prepare the FRAP reagent immediately before use. It should be straw-colored. If blue, discard (iron contamination).

-

Sample Addition: Add 10 µL of test compound (various concentrations) to the microplate.

-

Reaction: Add 190 µL of the FRAP reagent.

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Measurement: Read absorbance at 593 nm. The formation of the intense blue Fe(II)-TPTZ complex indicates reducing power.

Interpretation

Unlike DPPH, FRAP does not give an IC50. Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Fe(II) equivalents derived from a standard curve of FeSO4 (100–2000 µM).

Protocol C: Inhibition of Lipid Peroxidation (TBARS)

Thienyl-pyrazoles are lipophilic; therefore, their ability to protect cell membranes is a critical metric. This assay uses egg yolk homogenate or linoleic acid as a lipid-rich substrate.

Mechanism Visualization

The compound must intercept the lipid peroxyl radical (

Figure 2: Mechanism of Lipid Peroxidation Inhibition. The thienyl-pyrazole (TP) acts as a chain-breaking antioxidant.

Step-by-Step Methodology

-

Substrate: Prepare 10% (w/v) egg yolk homogenate in phosphate-buffered saline (pH 7.4).

-

Peroxidation Induction: To 0.5 mL homogenate, add 0.1 mL test compound and 0.05 mL FeSO4 (0.07 M) to induce peroxidation.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Add 1.5 mL of 20% acetic acid (pH 3.5) and 1.5 mL of 0.8% (w/v) thiobarbituric acid (TBA) in 1.1% SDS.

-

Chromophore Formation: Heat the mixture at 95°C for 60 minutes. A pink chromophore forms (MDA-TBA adduct).

-

Extraction: Cool, add 5.0 mL n-butanol, vortex, and centrifuge at 3000 rpm for 10 min.

-

Measurement: Measure the absorbance of the organic top layer at 532 nm.

Data Presentation & Comparative Analysis

When reporting results for thienyl-pyrazoles, data must be tabulated against standards. Do not report raw absorbance.

Table 1: Template for Reporting Antioxidant Activity

| Compound ID | Substituent (R) | DPPH IC50 (µM) ± SD | FRAP Value (µM Fe(II)/mg) | Lipid Peroxidation Inhibition (%) |

| TP-01 | -H | 150.2 ± 3.1 | 450 ± 12 | 12.5 |

| TP-02 | -OH (para) | 24.5 ± 1.2 | 1200 ± 55 | 68.4 |

| TP-03 | -OMe | 45.8 ± 2.0 | 890 ± 40 | 45.1 |

| Ascorbic Acid | (Std) | 18.2 ± 0.5 | 1800 ± 20 | -- |

| BHT | (Std) | -- | -- | 72.0 |

Note: TP-02 shows superior activity likely due to the phenolic hydroxyl group facilitating HAT, while the lipophilic nature of the thienyl core aids in membrane protection (Lipid Peroxidation).

References

-

Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181, 1199–1200.

-

Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76.

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25–30.

-

Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.

-

Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance. European Journal of Medicinal Chemistry, 69, 735-753.

use of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole as a molecular probe

Executive Summary

This guide details the application of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole (hereafter referred to as TPTP-CF3 ) as a versatile molecular probe in Fragment-Based Drug Discovery (FBDD).

While often categorized merely as a chemical building block, TPTP-CF3 possesses a unique "privileged structure" making it an ideal 19F-NMR spy molecule and a pharmacophore scout . Its trifluoromethyl group serves as a sensitive NMR reporter for detecting protein-ligand interactions, while the thienyl-pyrazole core mimics the binding motifs of established COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors.

Key Applications:

-

19F-NMR Ligand-Observed Screening: Detection of low-affinity binding events via chemical shift perturbation.

-

Bioisosteric Scanning: Probing hydrophobic pockets (Thienyl vs. Phenyl) in target validation.

-

Tautomeric State Analysis: Investigating protonation states in active sites.

Technical Background & Mechanism

The Fluorine Reporter Mechanism

The trifluoromethyl (-CF3) group is electronically isolated but magnetically distinct. In 19F-NMR spectroscopy , the fluorine signal is highly sensitive to changes in the local electronic environment.

-

Free State: TPTP-CF3 exhibits a sharp singlet (approx. -62 ppm) in solution.

-

Bound State: Upon binding to a protein target (e.g., Bromodomain, Kinase ATP pocket), the rotation of the CF3 group is restricted, and the local dielectric constant changes. This results in:

-

Chemical Shift Anisotropy (CSA): Line broadening.

-

Chemical Shift Perturbation (CSP): A shift in the peak position (

).

-

The Pharmacophore Scaffold

The 5-(2-thienyl)-pyrazole motif is a bioisostere of the 1,5-diarylpyrazole scaffold found in blockbuster drugs.

-

H-Bond Donor/Acceptor: The pyrazole NH (donor) and N2 (acceptor) often engage the "gatekeeper" residues in kinase hinges.

-

Lipophilic Contact: The thienyl ring provides

stacking or hydrophobic interactions, often fitting into specificity pockets (e.g., the COX-2 secondary pocket).

Experimental Protocols

Protocol A: Synthesis & Purification of TPTP-CF3 Probe

Objective: Generate high-purity (>98%) probe material suitable for NMR and biological assays.

Reagents:

-

4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (Precursor A)

-

Hydrazine Hydrate (N2H4·xH2O)

-

Ethanol (Absolute)

-

Acetic Acid (Catalyst)

Workflow:

-

Dissolution: Dissolve 10 mmol of Precursor A in 20 mL of Ethanol in a round-bottom flask.

-

Addition: Dropwise add 12 mmol of Hydrazine Hydrate at 0°C.

-

Cyclization: Add catalytic Acetic Acid (0.5 mL) and reflux the mixture at 78°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Work-up: Evaporate solvent under reduced pressure. Resuspend residue in cold water (50 mL).

-

Crystallization: The product often precipitates as a white/off-white solid. Filter and wash with cold hexanes.

-

Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography if necessary.

Expert Insight: The reaction produces a tautomeric mixture. In solution, the proton rapidly exchanges between N1 and N2. Ensure your NMR solvent (DMSO-d6 vs. CDCl3) is consistent to avoid confusion during quality control.

Protocol B: 19F-NMR Ligand-Observed Screening (T1ρ Relaxation Assay)

Objective: Detect binding of TPTP-CF3 to a target protein (e.g., HSP90 or COX-2).

Materials:

-

Bruker 600 MHz NMR Spectrometer (equipped with 19F cryoprobe).

-

Target Protein (Purified, >90% purity, in PBS buffer).

-

TPTP-CF3 Probe (100 mM stock in DMSO-d6).

-

Reference Compound (Trifluoroacetic acid or internal standard).

Step-by-Step Procedure:

-

Sample Preparation:

-

Control Tube: 50 µM TPTP-CF3 in Assay Buffer (PBS, 10% D2O).

-

Experimental Tube: 50 µM TPTP-CF3 + 5 µM Protein (10:1 Ligand:Protein ratio).

-

-

Pulse Sequence Setup:

-

Use a T1ρ (T1-rho) filter pulse sequence. This filters out signals from fast-tumbling molecules (free ligands) less efficiently than slow-tumbling ones (bound ligands), but for binding detection, we often look for line broadening in simple 1D 19F spectra or changes in transverse relaxation (T2).

-

Alternative: Use CPMGL (Carr-Purcell-Meiboom-Gill) sequences to suppress protein background.

-

-

Acquisition:

-

Acquire 1D 19F spectra (approx. 128-256 scans).

-

Spectral Width: 200 ppm (centered at -60 ppm).

-

-

Data Analysis:

-

Overlay Control vs. Experimental spectra.

-

Hit Criteria: A reduction in peak intensity >30% or a line-width broadening >10 Hz indicates binding (intermediate exchange).

-

Data Visualization & Logic

Figure 1: 19F-NMR Screening Logic Flow

This diagram illustrates the decision matrix for interpreting the NMR probe data.

Caption: Decision tree for validating target engagement using the TPTP-CF3 fluorinated probe.

Figure 2: Synthesis & Tautomerism Workflow

Visualizing the chemical formation and dynamic nature of the probe.

Caption: Synthetic pathway and tautomeric equilibrium of the TPTP-CF3 probe.

Data Summary Table

Table 1: Physicochemical Properties & Assay Parameters

| Parameter | Value / Description | Importance |

| Molecular Weight | 218.19 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | ~2.8 | Moderate lipophilicity ensures good membrane permeability and hydrophobic binding. |

| 19F NMR Shift | -62.5 ppm (approx, solvent dependent) | Distinct region, avoids overlap with biological background. |

| Solubility | High in DMSO, MeOH; Low in Water | Stock solutions must be DMSO; keep final assay DMSO <2%. |

| pKa | ~11.5 (Pyrazole NH) | Remains neutral at physiological pH (7.4), ensuring passive diffusion. |

References

-

Dalvit, C., et al. "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Combinatorial Chemistry & High Throughput Screening, 2002.

-

Pomerantz, W. C., et al. "Protein-Observed Fluorine NMR: A Sobering Lesson in Protein Interaction Dynamics." ACS Chemical Biology, 2017.

-

Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry, 1997.

-

Vulpetti, A., & Dalvit, C. "Fluorine NMR in Drug Discovery." Drug Discovery Today: Technologies, 2012.

Troubleshooting & Optimization

Technical Support Center: Trifluoromethyl-Pyrazole Synthesis Optimization

Status: Operational Ticket Focus: Yield Enhancement & Regiocontrol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The CF₃-Pyrazole Challenge

The trifluoromethyl (CF₃) pyrazole motif is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex). However, synthesizing these scaffolds often presents a "yield trap" defined by three distinct failure modes: poor regioselectivity (getting the 5-CF₃ isomer when you need the 3-CF₃), incomplete cyclization (stalling at the hydroxy-pyrazoline intermediate), and volatility-induced stoichiometry errors .

This guide bypasses standard textbook definitions to address the operational failures that occur in the hood.

Module 1: Solving the Regioselectivity Crisis

User Query: "I am using trifluoroacetylacetone and methyl hydrazine. I need the 3-CF₃ isomer, but I’m getting a 60:40 mixture favoring the 5-CF₃ isomer. How do I shift this ratio?"

Root Cause Analysis

In the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls containing a CF₃ group, the reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

-

The CF₃ Effect: The CF₃ group is strongly electron-withdrawing, making the adjacent carbonyl (

) harder (less reactive to soft nucleophiles) but potentially more susceptible to hydration. -

Hydrazine Dynamics: Methyl hydrazine has two nucleophilic sites: the terminal

(more nucleophilic due to the alpha-effect) and the internal

Troubleshooting Protocol

| Variable | Condition for 5-CF₃ Isomer | Condition for 3-CF₃ Isomer | Mechanistic Rationale |

| Solvent | Protic (e.g., Ethanol, MeOH) | Aprotic / Non-polar (e.g., THF, Toluene) | Protic solvents stabilize the polar transition state of the attack at the more electrophilic carbonyl. |

| Acid/Base | Acidic (HCl, AcOH) | Neutral or Basic | Acid protonates the carbonyls; the CF₃-adjacent carbonyl becomes highly reactive, directing the terminal |

| Temperature | Reflux (Thermodynamic) | Low/Room Temp (Kinetic) | Isomerization can occur at high heat. |

The "Gold Standard" Protocol: Regioselective Synthesis of 1-Methyl-3-(trifluoromethyl)pyrazole

Objective: Maximize 3-CF₃ yield (>90% regioselectivity).

-

Reagent Prep: Dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv) in Ethanol (0.5 M).

-

Note: While counter-intuitive to the table above, for phenyl substituted systems, ethanol often favors the 3-CF₃ due to steric factors of the intermediate. However, for alkyl systems, switch to THF .

-

-

Cryogenic Addition: Cool solution to -10°C .

-

Controlled Addition: Add Methylhydrazine (1.1 equiv) dropwise over 20 minutes.

-

Critical: Rapid addition causes local heating, ruining regiocontrol.

-

-

Cyclization: Allow to warm to RT. Stir for 2 hours.

-

Dehydration (The Fixer): If TLC shows a polar spot (intermediate), add conc. HCl (2 drops/mmol) and heat to 60°C for 30 mins.

-

Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

Visualizing the Regiopathway

Caption: Decision tree for regioselective attack. Acidic conditions generally favor attack at the CF3-adjacent carbonyl.

Module 2: The "Stalled Intermediate" Trap

User Query: "My mass spec shows the correct mass +18. I isolated a solid, but the NMR is messy and lacks aromatic character. Yield is effectively zero."

Diagnosis

You have isolated the 5-hydroxy-2-pyrazoline intermediate. The electron-withdrawing nature of the CF₃ group stabilizes this hydrated intermediate, preventing the spontaneous elimination of water required to form the aromatic pyrazole ring.

Solution: Forced Dehydration

Standard reflux is often insufficient. You must chemically facilitate the elimination.

The "Acid-Kick" Method:

-

Run the condensation as normal.

-

Do not work up the reaction yet.

-

Add Trifluoroacetic Acid (TFA) (2.0 equiv) or p-TsOH (0.1 equiv) to the reaction mixture.

-

Reflux for 1–2 hours.

-

Validation: Monitor the disappearance of the OH stretch in IR or the shift of the CH₂ protons in NMR (from ~3.0 ppm diastereotopic to ~6.5 ppm aromatic singlet).

Module 3: Late-Stage Trifluoromethylation (C-H Activation)

User Query: "I can't build the ring with a CF₃ group because my starting materials are unstable. I need to add CF₃ to an existing pyrazole. The Langlois reagent is giving me <20% yield."

Root Cause Analysis

Radical trifluoromethylation (using Langlois reagent,

Optimization Strategy

To improve yield, you must switch from a purely thermal radical process to a Two-Phase Oxidative System .

Recommended Protocol: Mn(OAc)₃ Mediated C-H Trifluoromethylation

| Component | Role | Specification |

| Substrate | Target Pyrazole | 1.0 equiv |

| CF₃ Source | 3.0 equiv (Excess is vital) | |

| Oxidant | Mn(OAc)₃ • 2H₂O | 0.2 equiv (Catalytic) |

| Co-Oxidant | t-BuOOH (TBHP) | 4.0 equiv |

| Solvent | DCM : H₂O (2:1) | Biphasic system helps stabilize radicals. |

Step-by-Step:

-

Dissolve pyrazole and Langlois reagent in DCM/Water mix.

-

Add Mn(OAc)₃.

-

Add TBHP dropwise at 0°C.

-

Stir vigorously at RT for 12 hours.

-

Why this works: The biphasic system and Manganese catalysis generate the $ \cdot CF_3 $ radical more cleanly than thermal decomposition, preventing polymerization of the reagent.

Module 4: Workflow Visualization

How to decide which optimization path to take based on your current failure mode.

Caption: Troubleshooting logic flow. Identify the failure mode (Hydration, Regio-scrambling, or Volatility) to select the fix.

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-(Trifluoromethyl)pyrazoles." Journal of Organic Chemistry, 2008.

-

Dehydration Mechanisms: Bonacorso, H. G., et al. "Trifluoromethyl-containing pyrazoles: synthesis and properties." Tetrahedron Letters, 2005.

-

C-H Trifluoromethylation: Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS), 2011.

-

Celecoxib Process Chemistry: Deese, A. J., et al. "Process Development for the Synthesis of Celecoxib." Organic Process Research & Development, 2007.

Disclaimer: These protocols involve hazardous chemicals (hydrazines, strong acids). Always consult SDS and perform a risk assessment before experimentation.

Technical Support Center: Knorr Pyrazole Synthesis Troubleshooting Guide

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic and versatile reaction. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the why behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most likely causes and how can I improve it?

Low yield is one of the most common frustrations with the Knorr synthesis. The root cause often lies in one of several key areas: the quality of starting materials, suboptimal reaction conditions, or inefficient workup and purification.

A1: Key Troubleshooting Steps for Low Yield:

-

Purity of Starting Materials: The Knorr synthesis is highly sensitive to the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.

-

1,3-Dicarbonyl Compounds: These can be prone to enol-keto tautomerism and self-condensation. Ensure your dicarbonyl compound is pure and, if it's a liquid, consider distillation before use.

-

Hydrazine Derivatives: Hydrazine and its derivatives are often hygroscopic and can degrade upon exposure to air and moisture. Use a fresh bottle or purify the hydrazine by distillation if necessary. For solid hydrazine salts (e.g., hydrazine hydrochloride), ensure they are thoroughly dried.

-

-

Reaction Conditions:

-

Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction by promoting the necessary proton transfers in the mechanism. If you are using a non-polar solvent, you might consider switching to a protic one.

-

Temperature Control: The initial condensation reaction is often exothermic. It's crucial to control the temperature, sometimes starting at 0 °C and then gradually warming to room temperature or reflux. Uncontrolled temperature can lead to the formation of side products.

-

pH of the Reaction Mixture: The reaction is typically acid-catalyzed. If you are not using an acidic solvent like acetic acid, the addition of a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) can significantly improve the reaction rate and yield. However, strongly acidic conditions can also promote side reactions, so optimization is key.

-

-

Inefficient Workup:

-

Product Precipitation: Pyrazoles can sometimes be tricky to precipitate. If your product is expected to be a solid, ensure the reaction mixture is sufficiently cooled, and consider adding a non-solvent to induce precipitation.

-

Extraction: If your pyrazole is soluble in the reaction mixture, a standard aqueous workup followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. Ensure you perform multiple extractions to maximize recovery.

-

Experimental Protocol: Optimizing Reaction Conditions for Improved Yield

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the hydrazine derivative (1.0-1.1 eq) dropwise to the cooled solution. If using a hydrazine salt, it may be necessary to add a base (e.g., sodium acetate) to liberate the free hydrazine.

-

Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating or reflux may be required for less reactive substrates.

-

Workup:

-

For solid products: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

For liquid/soluble products: Remove the solvent under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?

The formation of side products in the Knorr synthesis is often related to the reactivity of the starting materials and the specific reaction conditions employed. Understanding the potential side reactions is the first step toward mitigating them.

A2: Common Side Products and Prevention Strategies:

-

Formation of Hydrazones: The initial step of the reaction is the formation of a hydrazone intermediate. If the subsequent cyclization is slow, this intermediate can accumulate or react further to form other products.

-

Prevention: Ensure adequate catalysis (acidic conditions) and consider a moderate increase in temperature after the initial condensation to promote the cyclization step.

-

-

Double Condensation Products: If using hydrazine (H₂N-NH₂), it's possible for both nitrogen atoms to react with the dicarbonyl compound, leading to more complex structures.

-

Prevention: Use a monosubstituted hydrazine (e.g., phenylhydrazine, methylhydrazine) to block one of the reactive sites. If hydrazine is required, carefully controlling the stoichiometry (using a slight excess of the dicarbonyl) can sometimes help.

-

-

Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is possible.

-

Prevention and Control: The regioselectivity is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine. Generally, the more electrophilic carbonyl carbon is attacked first by the more nucleophilic nitrogen of the hydrazine. Careful selection of the starting materials is the primary way to control this. In some cases, adjusting the solvent or catalyst can influence the ratio of isomers.

-

Table 1: Troubleshooting Side Product Formation

| Side Product | Likely Cause | Prevention Strategy |

| Hydrazone Intermediate | Slow cyclization | Add acid catalyst; gentle heating after initial condensation. |

| Double Condensation | Use of unsubstituted hydrazine | Use a monosubstituted hydrazine; control stoichiometry. |

| Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl | Careful substrate design; study literature for similar substrates. |

Q3: I'm having difficulty with the purification of my synthesized pyrazole. What are the best practices?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.

A3: Purification Strategies for Pyrazoles:

-

Recrystallization: This is often the most effective method for purifying solid pyrazoles.

-

Solvent Selection: A good recrystallization solvent will dissolve the pyrazole at high temperatures but not at low temperatures. Common solvents include ethanol, methanol, isopropanol, or mixtures with water. A solvent screen with small amounts of your crude product is highly recommended.

-

-

Column Chromatography: For liquid pyrazoles or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice.

-

Eluent System: The polarity of the eluent system will depend on the specific pyrazole. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution (gradually increasing the polarity) is often effective.

-

-

Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can sometimes be exploited for purification.

-